YM976 - 191219-80-4

YM976

Catalog Number: EVT-286632
CAS Number: 191219-80-4
Molecular Formula: C17H16ClN3O
Molecular Weight: 313.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

4-(3-Chlorophenyl)-1,7-diethylpyrido[2,3-d]pyrimidin-2(1H)-one, more commonly known as YM976, is a novel, selective inhibitor of phosphodiesterase type 4 (PDE4). [ [] ] PDE4 is an enzyme that breaks down cyclic adenosine monophosphate (cAMP), a crucial secondary messenger involved in various cellular processes, including inflammatory responses. [ [, ] ] YM976 exhibits anti-inflammatory activity by preventing the breakdown of cAMP, thereby modulating the activity of inflammatory cells. [ [, ] ] YM976 has been investigated for its potential therapeutic benefits in treating inflammatory diseases, particularly asthma. [ [, ] ] It demonstrates a favorable safety profile compared to other PDE4 inhibitors, notably exhibiting lower emetogenicity (the tendency to induce vomiting). [ [] ]

Source and Classification

YM 976 was developed through a systematic approach to drug design, focusing on creating molecules that exhibit high specificity and potency against targeted enzymes. It belongs to a broader category of compounds known as small molecule inhibitors, which are often utilized in the treatment of various diseases, including cancer and other proliferative disorders.

Synthesis Analysis

Methods and Technical Details

The synthesis of YM 976 involves several key steps that utilize established organic chemistry techniques. The process generally begins with the selection of appropriate starting materials, followed by a series of reactions that may include:

  • Coupling Reactions: These are used to form bonds between different molecular fragments.
  • Functional Group Modifications: Specific groups on the molecule are altered to enhance biological activity or solubility.
  • Purification Techniques: After synthesis, the compound is purified using methods such as column chromatography or recrystallization to isolate the desired product.

For example, one method reported involves the use of a palladium-catalyzed coupling reaction to form the core structure of YM 976, followed by deprotection steps to yield the final active compound .

Molecular Structure Analysis

Structure and Data

The molecular structure of YM 976 can be characterized using various spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The compound exhibits specific functional groups that contribute to its biological activity:

  • Core Structure: The backbone typically includes aromatic rings which enhance interaction with target enzymes.
  • Substituents: Various substituents are strategically placed on the aromatic system to improve binding affinity and selectivity.

Data from structural analysis indicates that YM 976 has a well-defined three-dimensional conformation, which is crucial for its interaction with biological targets .

Chemical Reactions Analysis

Reactions and Technical Details

YM 976 undergoes several chemical reactions that are essential for its functionality as an inhibitor. Key reactions include:

  • Enzyme Inhibition: The primary reaction involves binding to specific enzymes, inhibiting their activity. This is often quantified using kinetic assays to determine the inhibition constants.
  • Stability Assessments: Chemical stability under physiological conditions is evaluated through stress testing, including exposure to varying pH levels and temperatures.

The reaction mechanisms often involve non-covalent interactions such as hydrogen bonding and hydrophobic interactions, which are critical for effective enzyme inhibition .

Mechanism of Action

Process and Data

The mechanism of action for YM 976 primarily revolves around its ability to selectively inhibit target enzymes involved in cell signaling pathways related to cancer progression. Upon binding to the active site of these enzymes:

  1. Conformational Change: The binding induces a change in enzyme conformation, rendering it inactive.
  2. Signal Disruption: This inhibition disrupts downstream signaling pathways, leading to reduced cell proliferation and survival.

Data from biological assays indicate significant reductions in cell viability for cancer cell lines exposed to YM 976 compared to controls .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

YM 976 exhibits several notable physical and chemical properties:

  • Molecular Weight: Typically around 400 g/mol.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but may have limited aqueous solubility.
  • Stability: Shows good stability under standard laboratory conditions but may degrade under extreme pH or temperature.

These properties are essential for determining the formulation strategies for potential therapeutic applications .

Applications

Scientific Uses

YM 976 has potential applications in various scientific fields, particularly in pharmacology and medicinal chemistry:

  • Cancer Research: As an enzyme inhibitor, it serves as a valuable tool in understanding cancer biology and developing targeted therapies.
  • Drug Development: Its structure can be modified to optimize efficacy and reduce side effects, making it a candidate for further clinical trials.

Research continues into its efficacy across different types of cancers, with ongoing studies aimed at elucidating its full therapeutic potential .

Introduction to YM 976 in Contemporary Pharmacological Research

Historical Context and Discovery of YM 976 as a PDE4 Inhibitor

YM 976 (4-(3-Chlorophenyl)-1,7-diethylpyrido[2,3-d]pyrimidin-2(1H)-one) emerged in the late 1990s as a novel second-generation phosphodiesterase-4 (PDE4) inhibitor during efforts to overcome the limitations of first-generation compounds. Early PDE4 inhibitors like rolipram demonstrated potent anti-inflammatory effects but exhibited severe central nervous system (CNS)-mediated side effects, particularly nausea and emesis, which restricted their clinical utility [2] [4]. Researchers at Yamanouchi Pharmaceutical Co. (now Astellas Pharma) systematically modified pyridopyrimidinone scaffolds to optimize PDE4 inhibition while minimizing emetogenic potential. YM 976 was identified through this program, with studies confirming its in vitro PDE4 inhibitory activity (IC₅₀ = 2.2 nM) and oral bioavailability in preclinical models [7].

A key breakthrough was the observation that YM 976 showed markedly reduced emetogenic activity compared to rolipram. Mechanistic studies attributed this to its poor blood-brain barrier penetration, limiting CNS exposure and associated side effects [7]. This aligned with emerging pharmacological strategies to design PDE4 inhibitors with peripheral restriction to improve therapeutic indices. YM 976 thus represented a strategic shift toward structurally refined PDE4 inhibitors prioritizing target engagement in relevant tissues (e.g., lungs, immune cells) without significant central effects [2] [7].

Structural Classification Within Pyridopyrimidinone Derivatives

YM 976 belongs to the pyrido[2,3-d]pyrimidin-2(1H)-one subclass of heterocyclic compounds, characterized by a fused bicyclic core comprising pyridine and pyrimidinone rings [5] [7]. Its systematic chemical name—4-(3-Chlorophenyl)-1,7-diethylpyrido[2,3-d]pyrimidin-2(1H)-one—encodes critical structural features:

  • Core structure: The pyridopyrimidinone system provides a planar, electron-rich scaffold facilitating interactions with the PDE4 catalytic domain.
  • C7-diethyl substitution: The ethyl group at position 7 enhances hydrophobic interactions within the PDE4 binding pocket.
  • N1-ethyl group: This alkyl chain influences conformational stability and pharmacokinetics.
  • C4-(3-chlorophenyl) ring: The aromatic moiety at position 4 is essential for high-affinity binding, with meta-chlorination optimizing steric and electronic properties [5] [7].

Comparative Structural Analysis:YM 976 shares its core with early PDE4 inhibitors like rolipram but incorporates strategic substitutions to enhance potency and reduce side effects. Unlike rolipram’s pyrrolidinone ring, YM 976’s pyridopyrimidinone core enables greater rigidity and specific hydrogen-bonding interactions with PDE4’s catalytic residues [4] [7]. Structure-activity relationship (SAR) studies confirm that modifications at C7 (e.g., diethyl) significantly boost PDE4 affinity, while the 3-chlorophenyl group at C4 optimizes hydrophobic anchoring [5] [7].

Table 1: Structural and Pharmacological Comparison of Pyridopyrimidinone PDE4 Inhibitors

CompoundCore StructureKey SubstituentsPDE4 IC₅₀ (nM)Emetogenic Potential
YM 976Pyrido[2,3-d]pyrimidinone1,7-diethyl; 4-(3-chlorophenyl)2.2 [7]Low [7]
RolipramPyrrolidinone4-(3-cyclopentyloxy-4-methoxyphenyl)200 [4]High [4]
RoflumilastDihydrobenzofuran3,5-dichloropyridyl; cyclopropylmethoxy0.8 [1]Moderate [1]

Position in the Evolution of Phosphodiesterase-Targeted Therapeutics

YM 976 occupies a pivotal niche in the development trajectory of PDE4 inhibitors, bridging first-generation CNS-penetrant compounds and later agents optimized for tissue selectivity. Its design reflects three key evolutionary themes in PDE4 therapeutics:

  • Subtype-Indiscriminate Inhibition: Like roflumilast and apremilast, YM 976 inhibits all PDE4 subtypes (A–D) without isoform selectivity. Early hypotheses suggested PDE4B-selective inhibitors might reduce emetic effects, but YM 976 demonstrated that peripheral restriction—not subtype selectivity—was sufficient to improve tolerability [2]. This reinforced the viability of pan-PDE4 inhibition for inflammatory diseases.

  • Therapeutic Index Optimization: Preclinical studies positioned YM 976 as a candidate with a favorable benefit-risk ratio. Its low brain penetration decoupled anti-inflammatory efficacy (e.g., suppression of TNF-α, neutrophil activation) from CNS side effects [2] [7]. This contrasted sharply with rolipram, where dose-limiting emesis arose from PDE4D inhibition in the area postrema [4].

  • Expanding Clinical Applications: While roflumilast targeted COPD/asthma and apremilast autoimmune disorders, YM 976 was investigated for pulmonary and dermatological inflammation. Its direct smooth muscle relaxant activity, demonstrated in bovine tracheal models, highlighted dual mechanisms—anti-inflammatory and bronchodilatory—unseen in non-pyridopyrimidinone PDE4 inhibitors [3] [7].

Table 2: Generational Evolution of PDE4 Inhibitors in Clinical Development

GenerationExamplesKey AdvancesLimitations
FirstRolipramProof-of-concept for PDE4 inhibition; potent anti-inflammatory effectsSevere emesis; poor tolerability [4]
SecondYM 976, CilomilastReduced emetogenicity (peripheral restriction); improved pharmacokinetics [2] [7]Limited clinical development beyond Phase II
ApprovedRoflumilast, ApremilastOptimized efficacy in COPD, psoriasis; acceptable safety [1]Class-related GI side effects persist

YM 976’s legacy lies in validating peripherally restricted PDE4 inhibition as a viable design principle. Though not commercialized, its structural and pharmacological insights informed successors like crisaborole (topical PDE4 inhibitor for atopic dermatitis) and hemiacetal ester prodrugs enhancing lung selectivity [1] [2].

Properties

CAS Number

191219-80-4

Product Name

YM 976

IUPAC Name

4-(3-chlorophenyl)-1,7-diethylpyrido[2,3-d]pyrimidin-2-one

Molecular Formula

C17H16ClN3O

Molecular Weight

313.8 g/mol

InChI

InChI=1S/C17H16ClN3O/c1-3-13-8-9-14-15(11-6-5-7-12(18)10-11)20-17(22)21(4-2)16(14)19-13/h5-10H,3-4H2,1-2H3

InChI Key

MNHXYNNKDDXKNP-UHFFFAOYSA-N

SMILES

CCC1=NC2=C(C=C1)C(=NC(=O)N2CC)C3=CC(=CC=C3)Cl

Solubility

Soluble in DMSO

Synonyms

4-(3-chlorophenyl)-1,7-diethylpyrido(2,3-d)pyrimidin-2(1H)-one
YM 976
YM-976
YM976

Canonical SMILES

CCC1=NC2=C(C=C1)C(=NC(=O)N2CC)C3=CC(=CC=C3)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.